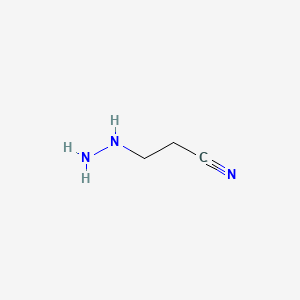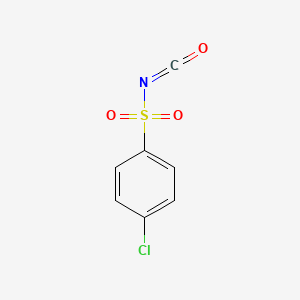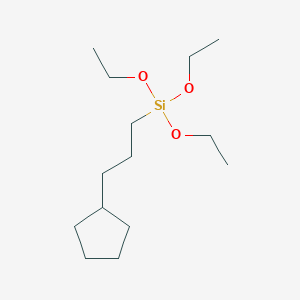
2-噻吩甲酸乙酯
描述
Ethyl 2-thiophenecarboxylate, also known as thiophene-2-carboxylic acid ethyl ester, is an organic compound with the molecular formula C7H8O2S. It is a colorless to light yellow liquid with a distinct odor. This compound is part of the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Ethyl 2-thiophenecarboxylate is used in various chemical reactions and has applications in multiple scientific fields.
科学研究应用
Ethyl 2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, optical bleaching agents, and conducting polymers.
生化分析
Biochemical Properties
Ethyl 2-thiophenecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the condensation reactions that form aminothiophene derivatives through the Gewald reaction . The compound’s interactions with enzymes such as hexafluoroacetylacetonate (Cu(hfacac)2) promote coupling reactions, highlighting its importance in biochemical synthesis .
Cellular Effects
Ethyl 2-thiophenecarboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including Ethyl 2-thiophenecarboxylate, exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial effects . These effects are mediated through the modulation of cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Ethyl 2-thiophenecarboxylate involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, Ethyl 2-thiophenecarboxylate can inhibit voltage-gated sodium channels, as seen in its derivative articaine, which is used as a dental anesthetic . These binding interactions result in changes in gene expression and cellular function, contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-thiophenecarboxylate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl 2-thiophenecarboxylate remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to Ethyl 2-thiophenecarboxylate in in vitro and in vivo studies has demonstrated its potential to alter cellular function over time.
Dosage Effects in Animal Models
The effects of Ethyl 2-thiophenecarboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial pharmacological effects, such as anti-inflammatory and antimicrobial properties . At higher doses, Ethyl 2-thiophenecarboxylate can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 2-thiophenecarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the one-carbon metabolism pathway, which is critical for the biosynthesis of amino acids, nucleotides, and methyl group donors . The compound’s interactions with enzymes in this pathway influence metabolic flux and metabolite levels, contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of Ethyl 2-thiophenecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments affect its activity and function . Understanding the transport mechanisms of Ethyl 2-thiophenecarboxylate is essential for optimizing its therapeutic applications.
Subcellular Localization
Ethyl 2-thiophenecarboxylate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in biochemical reactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-thiophenecarboxylate can be synthesized through several methods. One common method involves the reaction of thiophene with carbon tetrachloride (CCl4) in the presence of potassium hydroxide (KOH) and ethanol. This reaction leads to the formation of 2-trichloromethylthiophene, which undergoes alcoholysis to produce ethyl 2-thiophenecarboxylate .
Another method involves the reaction of 2-thienyl magnesium chloride with the ethyl ester of chlorocarbonic acid . Additionally, thiophene carbonylation with palladium complexes in the presence of mercury trifluoroacetate (Hg(CF3COO)2) as a cocatalyst can also yield ethyl 2-thiophenecarboxylate .
Industrial Production Methods: Industrial production of ethyl 2-thiophenecarboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反应分析
Types of Reactions: Ethyl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can convert it to thiophene-2-carboxaldehyde.
Substitution: It can participate in substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-carboxaldehyde.
Substitution: Products vary based on the nucleophile used.
作用机制
The mechanism of action of ethyl 2-thiophenecarboxylate depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific derivative or application being studied.
相似化合物的比较
Ethyl 2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Methyl 2-thiophenecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-thiopheneacetate: Contains an additional methylene group in the ester chain.
Ethyl 3-thiopheneacetate: Similar to ethyl 2-thiopheneacetate but with the ester group at the 3-position.
Uniqueness: Ethyl 2-thiophenecarboxylate is unique due to its specific ester group positioning, which influences its reactivity and applications in various fields.
属性
IUPAC Name |
ethyl thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGZKRJVTIRPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182381 | |
| Record name | Ethyl 2-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2810-04-0 | |
| Record name | Ethyl 2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2810-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-thenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002810040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2810-04-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-THENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE4R4NBV2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















